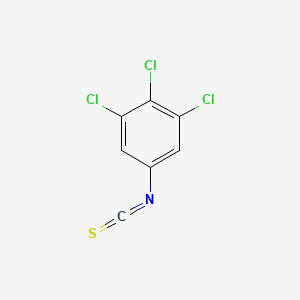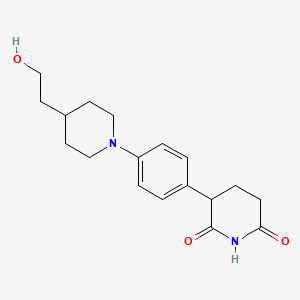![molecular formula C14H25Cl2N3O2 B13685494 N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride](/img/structure/B13685494.png)
N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride is a chemical compound with a complex structure, often used in various scientific research and industrial applications. This compound is known for its unique properties and reactivity, making it valuable in organic synthesis and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride typically involves multiple steps. One common method includes the protection of the amine groups followed by methylation and subsequent deprotection. The reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing costs.
Chemical Reactions Analysis
Types of Reactions
N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Nucleophiles such as halides, amines, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and industrial applications. The exact molecular targets and pathways may vary depending on the specific use of the compound.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride include:
- N1-Methyl-N2,N2-bis(2-(methylamino)ethyl)ethane-1,2-diamine
- N1,N2-Dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine
Uniqueness
What sets this compound apart is its specific structure and reactivity, which make it particularly valuable in certain synthetic and research applications. Its ability to undergo various chemical reactions and its effectiveness in different fields highlight its versatility and importance.
Properties
Molecular Formula |
C14H25Cl2N3O2 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
benzyl N,N-bis[2-(methylamino)ethyl]carbamate;dihydrochloride |
InChI |
InChI=1S/C14H23N3O2.2ClH/c1-15-8-10-17(11-9-16-2)14(18)19-12-13-6-4-3-5-7-13;;/h3-7,15-16H,8-12H2,1-2H3;2*1H |
InChI Key |
ACCCVOWOPBZJQD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(CCNC)C(=O)OCC1=CC=CC=C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



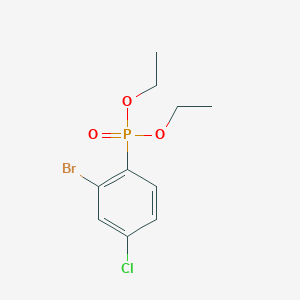
![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)

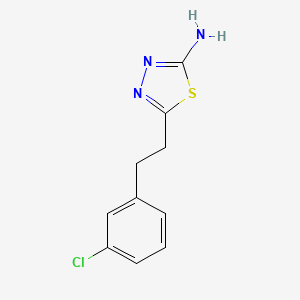


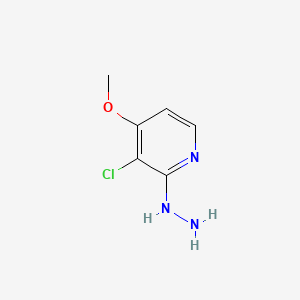
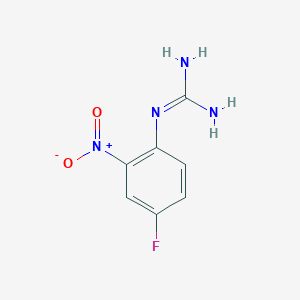
![6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)
![4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13685475.png)

